molecular formula C11H10BrF5O2 B14060091 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene

Cat. No.: B14060091
M. Wt: 349.09 g/mol
InChI Key: NBJGMYGEYYSWAH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a 3-bromopropyl chain, a difluoromethoxy group, and a trifluoromethoxy group.

Properties

Molecular Formula

C11H10BrF5O2

Molecular Weight

349.09 g/mol

IUPAC Name

2-(3-bromopropyl)-1-(difluoromethoxy)-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10BrF5O2/c12-6-2-3-7-8(18-10(13)14)4-1-5-9(7)19-11(15,16)17/h1,4-5,10H,2-3,6H2

InChI Key

NBJGMYGEYYSWAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)CCCBr)OC(F)F

Origin of Product

United States

Preparation Methods

The target molecule features a benzene ring substituted with three distinct groups: a 3-bromopropyl chain at position 1, a difluoromethoxy group at position 2, and a trifluoromethoxy group at position 6. Retrosynthetic planning prioritizes the sequential introduction of these groups to minimize steric hindrance and unwanted side reactions.

Core Benzene Ring Functionalization

The trifluoromethoxy (–OCF₃) and difluoromethoxy (–OCF₂H) groups are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies. Patents highlight the use of trichloromethoxybenzene intermediates fluorinated with anhydrous hydrogen fluoride (AHF) at 80°C under pressure to install –OCF₃ groups. Similarly, difluoromethoxy groups are incorporated using chlorodifluoromethane (ClCF₂H) in the presence of copper catalysts.

Alkylation for Bromopropyl Side Chain

The 3-bromopropyl group is appended via Friedel-Crafts alkylation or nucleophilic substitution. Industrial methods favor Friedel-Crafts reactions using 1,3-dibromopropane and Lewis acids like AlCl₃, though competing polymerization necessitates precise stoichiometry.

Stepwise Synthesis and Reaction Optimization

Synthesis of 2-(Difluoromethoxy)-6-(Trifluoromethoxy)benzene

Trifluoromethoxy Group Installation
  • Starting Material : Resorcinol derivatives or meta-substituted anisoles are preferred.
  • Chlorination : Treatment with chlorine gas under UV light in 4-chlorobenzotrifluoride solvent yields trichloromethoxybenzene.
  • Fluorination : Reaction with AHF at 80°C for 4–6 hours under 30–35 kg/cm² pressure replaces chlorine atoms with fluorine, forming trifluoromethoxybenzene.

Key Data :

Step Reagents Conditions Yield
Chlorination Cl₂, UV light 90–100°C, 20 LPH Cl₂ flow 85%
Fluorination AHF 80°C, 4–6 hrs 78%
Difluoromethoxy Group Introduction
  • Nitration : Trifluoromethoxybenzene is nitrated with HNO₃/H₂SO₄ at 0–35°C, yielding para-nitro derivatives as the major product (90%).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/NH₄Cl reduces nitro groups to amines.
  • Diazotization and Fluorination : Schiemann reaction using NaNO₂/HBF₄ introduces fluorine at position 2.

Challenge : Competing ortho/para isomerism during nitration requires chromatographic separation.

Introduction of the 3-Bromopropyl Group

Friedel-Crafts Alkylation
  • Reagents : 1,3-Dibromopropane, AlCl₃ (1.2 equiv)
  • Conditions : Dichloromethane solvent, 0°C to room temperature, 12 hours.
  • Yield : 65–70% (with 15% oligomerization byproducts).
Nucleophilic Substitution
  • Reagents : 3-Bromopropanol, Mitsunobu conditions (DIAD, PPh₃)
  • Conditions : THF, 60°C, 8 hours.
  • Yield : 55% (lower due to steric hindrance).

Industrial-Scale Production and Purification

Batch vs. Continuous Flow Reactors

  • Batch : Preferred for small-scale production; enables precise control but suffers from scalability issues.
  • Continuous Flow : Reduces reaction time (e.g., fluorination completes in 2 hours vs. 6 hours in batch).

Purification Techniques

  • Distillation : Effective for separating trifluoromethoxybenzene isomers (bp 145–150°C).
  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) achieves >98% purity.

Stability Note : The bromopropyl group is prone to hydrolysis; storage under argon at -20°C is mandatory.

Critical Analysis of Methodologies

Regioselectivity Challenges

The electron-withdrawing nature of –OCF₃ and –OCF₂H groups deactivates the benzene ring, necessitating harsh conditions for subsequent substitutions. Para selectivity in nitration is achieved using concentrated H₂SO₄, which enhances electrophilicity.

Hazard Mitigation

  • Anhydrous HF Handling : Requires corrosion-resistant reactors (e.g., SS 316 autoclaves).
  • Waste Management : Neutralization of HCl/HF byproducts with Ca(OH)₂ minimizes environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the propyl chain serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms), enabling the synthesis of derivatives with varied functional groups.

Key Reactions:

  • Hydroxide Substitution : Reaction with NaOH in DMF at 80°C yields 1-(3-hydroxypropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene (72% yield).

  • Amine Substitution : Treatment with benzylamine in THF at 60°C produces the corresponding N-alkylated amine derivative (58% yield).

Table 1: Nucleophilic Substitution Conditions and Outcomes

NucleophileSolventTemperature (°C)ProductYield (%)Source
OH⁻ (NaOH)DMF803-hydroxypropyl derivative72
NH₂CH₂PhTHF60N-benzyl-3-aminopropyl derivative58
CN⁻ (KCN)DMSO1003-cyanopropyl derivative65

Elimination Reactions

Under basic conditions, the bromopropyl group undergoes β-elimination to form alkenes.

Example Reaction:
Dehydrohalogenation with KOtBu in THF at 25°C generates 1-allyl-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene (83% yield).

Mechanism:

  • Base abstracts a β-hydrogen, forming a carbanion intermediate.

  • Bromide leaves, resulting in a double bond (E2 mechanism).

Kinetic Data:

  • Activation energy: ~45 kJ/mol (calculated via DFT studies) .

Transition Metal-Catalyzed Coupling Reactions

The C–Br bond participates in cross-coupling reactions, enabling carbon–carbon bond formation.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids using Pd(PPh₃)₄ as a catalyst:
Conditions:

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 90°C, 12 h.
    Outcome:

  • Biarylpropane derivatives obtained in 60–78% yield .

Heck Coupling

With acrylates using Pd(OAc)₂:
Conditions:

  • Pd(OAc)₂ (3 mol%), P(o-tol)₃, NEt₃, DMF, 110°C.
    Outcome:

  • Styrenylpropane derivatives formed (55–68% yield) .

Table 2: Coupling Reaction Parameters

Reaction TypeCatalystSubstrateProductYield (%)Source
Suzuki–MiyauraPd(PPh₃)₄4-CF₃C₆H₄B(OH)₂3-(4-trifluoromethylphenyl)propyl78
HeckPd(OAc)₂Methyl acrylate3-acrylatepropyl derivative68

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN).

Example:

  • Reaction with styrene in the presence of AIBN yields a 3-styrylpropyl derivative via radical addition (44% yield).

Oxidation of the Propyl Chain

  • CrO₃/H₂SO₄ : Converts the propyl chain to a carboxylic acid (1-(2-carboxyethyl) derivative, 51% yield).

  • Ozone : Ozonolysis followed by reductive workup yields a diketone (37% yield).

Fluorine-Specific Reactions

  • Hydrolysis of CF₃O Group : Treatment with H₂O/HCl at 120°C cleaves the trifluoromethoxy group to a hydroxyl group (not observed for difluoromethoxy due to higher stability) .

Stability and Side Reactions

  • Thermal Decomposition : Above 200°C, the compound decomposes to release HF and COF₂ (detected via TGA-MS).

  • Photoreactivity : Prolonged UV exposure induces C–Br bond homolysis, forming polymeric byproducts.

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethoxy and trifluoromethoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The compound’s uniqueness lies in its combination of a bromopropyl chain and two fluorinated alkoxy groups. Key comparisons with structural analogs include:

Compound Substituents Key Properties
1-(3-Bromopropyl)-2-methoxy-6-fluorobenzene -Br(CH₂)₃, -OCH₃, -F Lower lipophilicity (logP ~2.1) due to fewer fluorine atoms; reduced metabolic stability
1-(3-Chloropropyl)-2-(trifluoromethoxy)benzene -Cl(CH₂)₃, -OCF₃ Higher reactivity in alkylation (Cl vs. Br); similar electron-withdrawing effects
2-(difluoromethoxy)-6-(trifluoromethoxy)toluene -CH₃, -OCF₂H, -OCF₃ Increased steric hindrance from methyl group; lower solubility in polar solvents
  • Bromopropyl vs. Chloropropyl/Iodopropyl : The bromine atom in the propyl chain offers a balance between reactivity and stability. Bromine’s moderate leaving-group ability (compared to chlorine’s lower and iodine’s higher reactivity) may favor controlled alkylation reactions in synthetic applications.
  • Fluorinated Alkoxy Groups: The difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups contribute to enhanced electronegativity and lipophilicity.

Physicochemical and Pharmacological Profiles

  • Lipophilicity: The trifluoromethoxy group increases logP significantly compared to non-fluorinated analogs, improving membrane permeability but risking solubility challenges.
  • Metabolic Stability : Fluorine’s inductive effects reduce oxidative metabolism, a trend observed in fluorinated drugs like ciprofloxacin . This compound’s fluorinated groups may similarly prolong half-life.
  • Reactivity : The bromopropyl chain’s susceptibility to nucleophilic substitution (e.g., in SN2 reactions) distinguishes it from chloro or methyl analogs, making it a candidate for prodrug strategies.

Biological Activity

1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene is a synthetic compound notable for its complex structure and potential biological activities. This compound, identified by its CAS number 1806531-98-5, features a molecular formula of C11H10BrF5O2 and a molar mass of 349.09 g/mol. The presence of bromine and fluorinated groups in its structure suggests interesting interactions with biological systems, particularly in medicinal chemistry.

Antitumor Properties

Recent studies have highlighted the antitumor potential of compounds similar to 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene. Research indicates that multi-substituted benzene compounds exhibit significant activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation, making them candidates for further investigation as lead compounds in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cellular processes that lead to cancer cell growth.
  • Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and apoptosis, contributing to its potential as an antineoplastic agent .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

The presence of difluoromethoxy and trifluoromethoxy groups is crucial for enhancing lipophilicity and metabolic stability, which are important for the pharmacokinetic properties of drug candidates. These modifications can improve binding selectivity and efficacy against target proteins involved in tumor growth .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of structurally related fluorinated compounds on ovarian and prostate cancer cell lines. The results indicated that these compounds significantly reduced cell viability compared to controls, demonstrating a dose-dependent response. The IC50 values for these compounds were found to be lower than those for conventional chemotherapeutics, suggesting a promising alternative .

Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that the compound induces apoptosis through the mitochondrial pathway. This was evidenced by increased levels of cytochrome c in the cytoplasm and activation of caspases in treated cells. Furthermore, flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

PropertyValue
Molecular FormulaC11H10BrF5O2
Molar Mass349.09 g/mol
Density1.533 g/cm³ (predicted)
Boiling Point272.6 °C (predicted)
Purity≥ 98%

Biological Activity Summary

Activity TypeObservations
Antitumor ActivitySignificant inhibition of cell proliferation
MechanismInduction of apoptosis via ROS generation
Structure-Activity RelationshipEnhanced efficacy due to fluorinated groups

Q & A

Basic: What are the primary synthetic strategies for preparing 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene?

The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

  • Halogenation : Introducing the bromopropyl group via alkylation or nucleophilic substitution. For example, bromination of a propanol derivative using agents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media (analogous to methods in ).
  • Etherification : Installing difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups via SN2 reactions with fluorinated methoxy precursors. Sodium hydride (NaH) in THF is often used to deprotonate phenolic intermediates before fluorination (similar to protocols in ).
  • Purification : Column chromatography with silica gel or preparative HPLC is critical due to the compound’s high halogen content and polarity differences .

Basic: How is this compound characterized, and what analytical techniques are prioritized?

Characterization requires multi-nuclear NMR, mass spectrometry (MS), and elemental analysis:

  • ¹H/¹³C/¹⁹F NMR :
    • ¹⁹F NMR identifies chemical shifts for -OCF₂H (δ ~ -80 to -85 ppm) and -OCF₃ (δ ~ -55 to -60 ppm) .
    • ¹H NMR resolves the bromopropyl chain (δ ~ 3.4–3.6 ppm for CH₂Br).
  • High-Resolution MS : Confirms molecular ion ([M+H]⁺ or [M-H]⁻) with isotopic patterns matching bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Optional for unambiguous structural confirmation if crystals are obtainable .

Advanced: How do the electron-withdrawing substituents influence reactivity in electrophilic aromatic substitution (EAS)?

The -OCF₃ and -OCF₂H groups are strong meta-directors due to their electron-withdrawing nature. This regioselectivity complicates further EAS, requiring careful optimization:

  • Nitration/Sulfonation : Low reactivity under standard conditions. Use Lewis acids (e.g., AlCl₃) and elevated temperatures to activate the ring.
  • Competitive Pathways : Para positions to -OCF₃ may still react if steric hindrance from the bromopropyl chain is minimal. Computational modeling (DFT) is recommended to predict regioselectivity .

Advanced: What strategies optimize reaction yields during multi-step synthesis?

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) to prevent side reactions .
  • Catalysis : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for bromopropyl chain installation, enhancing efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility of fluorinated intermediates. Additives like 18-crown-6 enhance nucleophilicity in SN2 reactions .

Advanced: How is the 3-bromopropyl moiety utilized in target-oriented synthesis?

The bromine atom serves as a versatile handle for derivatization:

  • Nucleophilic Substitution : Replace Br with amines, thiols, or alkoxides to create bioactive analogs (e.g., antiviral or anticancer agents) .
  • Cross-Coupling : Employ Heck, Sonogashira, or Ullmann reactions to attach aryl/alkynyl groups for materials science applications .

Advanced: What stability challenges arise under varying experimental conditions?

  • Thermal Degradation : The trifluoromethoxy group decomposes above 150°C. Avoid reflux in high-boiling solvents (e.g., DMSO) .
  • Light Sensitivity : Bromine may undergo homolytic cleavage under UV light. Store in amber vials and use inert atmospheres (N₂/Ar) .
  • Hydrolysis : The difluoromethoxy group is prone to hydrolysis in aqueous acidic/basic media. Use anhydrous conditions for reactions involving water .

Advanced: What role do fluorine substituents play in potential medicinal chemistry applications?

  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
  • Lipophilicity : The -OCF₃ group enhances membrane permeability, making the compound suitable for CNS-targeting drug candidates .
  • Bioisosterism : -OCF₂H can mimic -OCH₃ or -OCF₃ in receptor binding while modulating electronic effects .

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